
5-p-Tolylnicotinic acid
Descripción general
Descripción
5-p-Tolylnicotinic acid is a chemical compound with the CAS Number: 893737-23-0. Its molecular weight is 213.24 .
Molecular Structure Analysis
The molecular structure of 5-p-Tolylnicotinic acid is represented by the linear formula C13H11NO2 . The Inchi Code for this compound is 1S/C13H11NO2/c1-9-2-4-10 (5-3-9)11-6-12 (13 (15)16)8-14-7-11/h2-8H,1H3, (H,15,16) .
Aplicaciones Científicas De Investigación
Role in Pharmaceutical Chemistry
5-p-Tolylnicotinic acid is a derivative of nicotinic acid, which is one of the most important vitamins involved in many vital processes within the bodies of living organisms . Its deficiency can lead to many diseases, the most famous of which is pellagra .
Use in Treating High Levels of Fats in the Blood
Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood . However, undesirable side effects have limited its use .
Efficacy in Treating Diseases
Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
Anti-Inflammatory and Analgesic Efficacy
A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy . This has enabled its use within this class of drugs .
Therapeutic Implications in Skincare Products
Niacinamide (or nicotinamide) is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells . It has become a key functional ingredient in diverse skincare products and cosmetics . This vitamin plays a pivotal role in NAD+ synthesis, notably contributing to redox reactions and energy production in cutaneous cells .
Role in Human DNA Repair and Cellular Stress Responses
Niacinamide is known to influence human DNA repair and cellular stress responses . Based on decades of safe use in cosmetics, niacinamide recently gained widespread popularity as an active ingredient which aligns with the “Kligman standards” in skincare .
Management of Skin Conditions
From a therapeutic standpoint, the intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis . From a cosmeceutical standpoint, niacinamide has been widely leveraged as a multipurpose antiaging ingredient .
Reduction of Cutaneous Oxidative Stress, Inflammation, and Pigmentation
Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . Through multimodal mechanisms, niacinamide may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging .
Mecanismo De Acción
5-p-Tolylnicotinic acid:
Mode of Action:
Niacin (vitamin B3) exists in various forms, including nicotinic acid (NA), nicotinamide (NAM), nicotinamide riboside (NR), and nicotinic acid riboside (NAR). These molecular compounds serve as precursors for essential nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). The nicotinamide moiety within these coenzymes acts as an electron donor or acceptor in numerous redox reactions catalyzed by different enzymes .
While specific details about the mode of action of 5-p-Tolylnicotinic acid remain elusive, we can infer that it likely interacts with cellular pathways involving NAD and NADP. These coenzymes play critical roles in metabolism, energy production, and redox reactions.
Action Environment:
Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s stability, efficacy, and action.
: Boronovskiy, S. E., Kopylova, V. S., & Nartsissov, Y. R. (2024). Metabolism and Receptor Mechanisms of Niacin Action. Cell and Tissue Biology, 18, 128–147. Read more
Propiedades
IUPAC Name |
5-(4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJRUHLJFKPQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602464 | |
| Record name | 5-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-p-Tolylnicotinic acid | |
CAS RN |
893737-23-0 | |
| Record name | 5-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



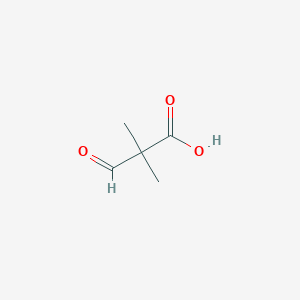


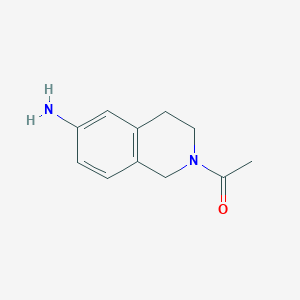

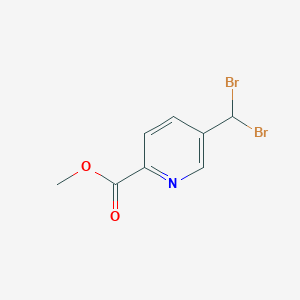

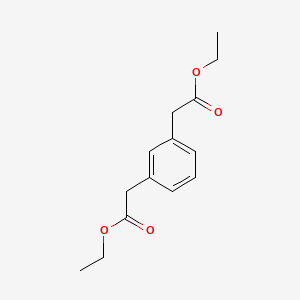


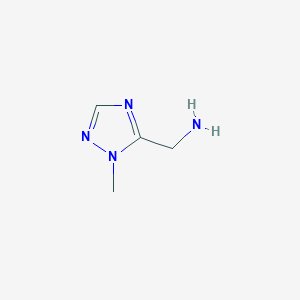
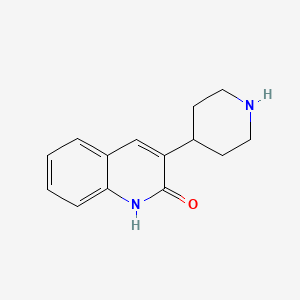
![ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1603450.png)
